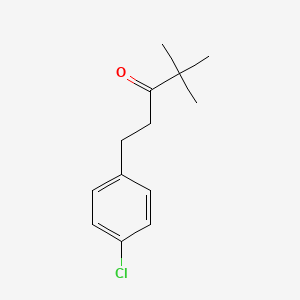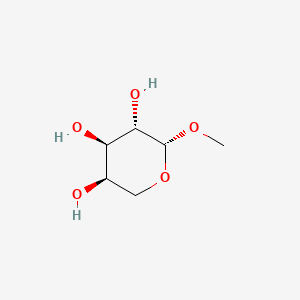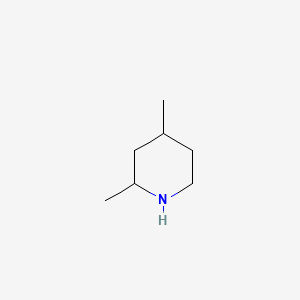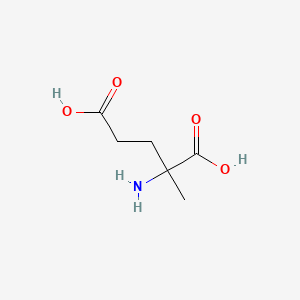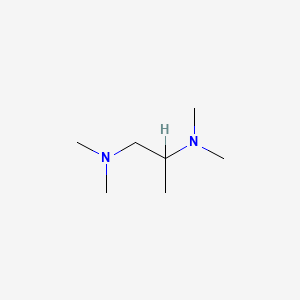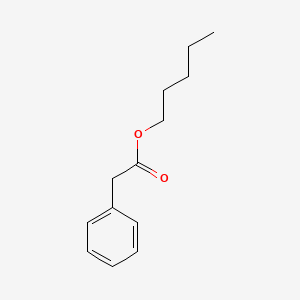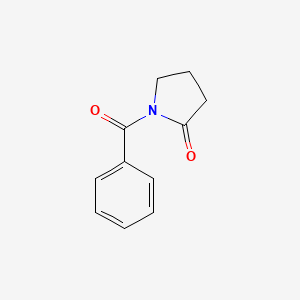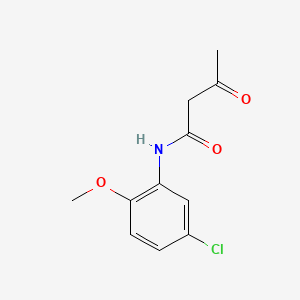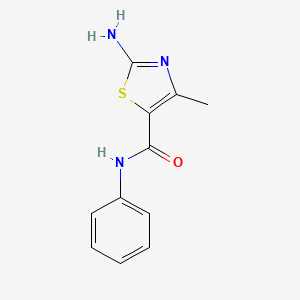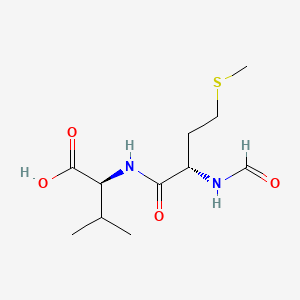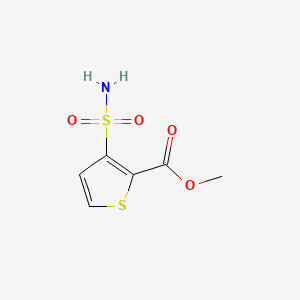![molecular formula C24H12O2S2 B1583349 2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one CAS No. 3989-75-1](/img/structure/B1583349.png)
2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of benzothiazole derivatives and is commonly referred to as OBBA. OBBA has been studied extensively in recent years for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
OBBA exerts its therapeutic effects through various mechanisms of action. In cancer cells, OBBA induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. OBBA also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In neurodegenerative disorders, OBBA protects neuronal cells from oxidative stress by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. OBBA also prevents the formation of beta-amyloid plaques by inhibiting the aggregation of beta-amyloid peptides.
Biochemical and Physiological Effects:
OBBA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, OBBA inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neuronal cells, OBBA protects against oxidative stress, prevents the formation of beta-amyloid plaques, and improves cognitive function. OBBA has also been shown to have anti-inflammatory and anti-oxidant effects in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
OBBA has several advantages for lab experiments, including its high purity and high yield synthesis method. OBBA is also stable under various conditions, making it suitable for long-term storage and transportation. However, OBBA has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using OBBA.
Orientations Futures
There are several future directions for research on OBBA. One direction is to study the pharmacokinetics and pharmacodynamics of OBBA in vivo to determine its optimal dosage and administration route. Another direction is to investigate the potential use of OBBA in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further studies are needed to elucidate the molecular mechanisms of OBBA's therapeutic effects and to identify its potential targets in various diseases.
Applications De Recherche Scientifique
OBBA has been studied for its potential therapeutic properties in various diseases. In cancer research, OBBA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. OBBA has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In these studies, OBBA has been shown to protect neuronal cells from oxidative stress and prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Propriétés
Numéro CAS |
3989-75-1 |
|---|---|
Formule moléculaire |
C24H12O2S2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(2E)-2-(1-oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one |
InChI |
InChI=1S/C24H12O2S2/c25-21-19-15-7-3-1-5-13(15)9-11-17(19)27-23(21)24-22(26)20-16-8-4-2-6-14(16)10-12-18(20)28-24/h1-12H/b24-23+ |
Clé InChI |
RNJIWICOCATEFH-WCWDXBQESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C(=O)/C(=C\4/C(=O)C5=C(S4)C=CC6=CC=CC=C65)/S3 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=C4C(=O)C5=C(S4)C=CC6=CC=CC=C65)S3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=C4C(=O)C5=C(S4)C=CC6=CC=CC=C65)S3 |
Autres numéros CAS |
3989-75-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



